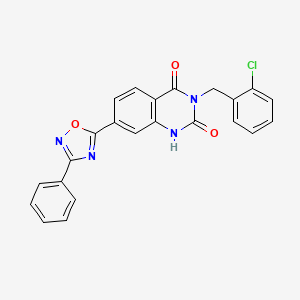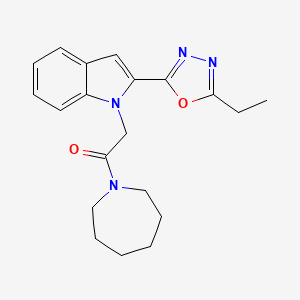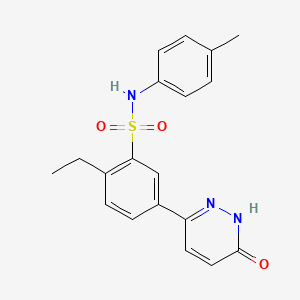
2-ethyl-N-(4-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative with a complex structure. Let’s break it down:
2-Ethyl: Refers to the ethyl group (CH₃CH₂-) attached to the nitrogen atom.
N-(4-methylphenyl): Indicates that a phenyl group (C₆H₅-) with a methyl (CH₃) substituent is attached to the nitrogen atom.
5-(6-oxo-1,6-dihydropyridazin-3-yl): Describes a fused pyridazinone ring system with an oxo group (C=O) and a dihydropyridazine ring.
Benzenesulfonamide: The core structure contains a benzene ring (C₆H₅) with a sulfonamide group (-SO₂NH₂) attached.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The sulfonamide group can be oxidized to a sulfone (-SO₂-) under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the oxo group may yield a dihydropyridazine ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
- Oxidation: Sulfone formation.
- Substitution: Various phenyl-substituted derivatives.
- Reduction: Dihydropyridazine derivatives.
Scientific Research Applications
Medicine: Investigated as potential drugs due to its sulfonamide moiety (antibacterial, diuretic properties).
Chemical Biology: Used as a probe to study enzyme inhibition.
Industry: Sulfonamides find applications in dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
Target: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its fused ring system and sulfonamide group distinguish it.
Similar Compounds: Other sulfonamides, such as sulfanilamide and sulfadiazine.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-ethyl-N-(4-methylphenyl)-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19N3O3S/c1-3-14-6-7-15(17-10-11-19(23)21-20-17)12-18(14)26(24,25)22-16-8-4-13(2)5-9-16/h4-12,22H,3H2,1-2H3,(H,21,23) |
InChI Key |
KZKREENTLBNCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B11274915.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11274927.png)
![N-[1-(4-methylphenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11274939.png)
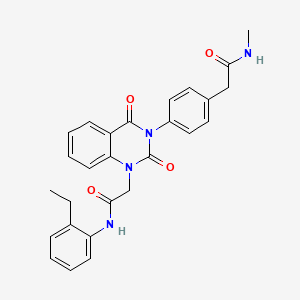
![4-{4-ethyl-3-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11274942.png)
![N-(4-ethoxyphenyl)-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274944.png)
![2-[4-(2-Phenylpropan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline](/img/structure/B11274945.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11274948.png)
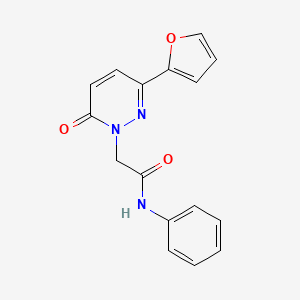
![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B11274960.png)
![5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274962.png)
